2-[2-(2-Diethylamino-ethoxy)-eth oxy]-ethanol
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Overview
Description
2-[2-(2-Diethylamino-ethoxy)-ethoxy]-ethanol is an organic compound with the molecular formula C10H23NO3 and a molecular weight of 205.29 g/mol . It is a colorless to pale yellow liquid that is soluble in water and various organic solvents. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Diethylamino-ethoxy)-ethoxy]-ethanol typically involves the reaction of diethylamine with ethylene oxide in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then further reacted with another molecule of ethylene oxide to yield the final product .
Industrial Production Methods
In industrial settings, the production of 2-[2-(2-Diethylamino-ethoxy)-ethoxy]-ethanol is carried out in large-scale reactors under controlled temperature and pressure conditions. The process involves the continuous addition of reactants and the removal of by-products to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Diethylamino-ethoxy)-ethoxy]-ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Primary or secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[2-(2-Diethylamino-ethoxy)-ethoxy]-ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: The compound is used in the preparation of biological buffers and as a stabilizer for enzymes and proteins.
Medicine: It is used in the formulation of pharmaceuticals and as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of surfactants, emulsifiers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[2-(2-Diethylamino-ethoxy)-ethoxy]-ethanol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in substitution reactions with electrophiles. It can also form hydrogen bonds with other molecules, stabilizing their structures and enhancing their reactivity .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(Diethylamino)ethoxy]ethanol
- 2-[2-(Dimethylamino)ethoxy]ethanol
- 2-[2-(Diethylamino)ethoxy]ethyl (2S)-2-phenylbutanoate
Uniqueness
2-[2-(2-Diethylamino-ethoxy)-ethoxy]-ethanol is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes .
Properties
CAS No. |
3603-40-5 |
---|---|
Molecular Formula |
C10H23NO3 |
Molecular Weight |
205.29 g/mol |
IUPAC Name |
2-[2-[2-(diethylamino)ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C10H23NO3/c1-3-11(4-2)5-7-13-9-10-14-8-6-12/h12H,3-10H2,1-2H3 |
InChI Key |
XYISLSQXRKCLSL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOCCOCCO |
Origin of Product |
United States |
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